molecular formula C17H17F3N4O5S B10942839 methyl 2-({[5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

methyl 2-({[5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B10942839
M. Wt: 446.4 g/mol
InChI Key: RYBNKQPZUXCNOM-UHFFFAOYSA-N
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Description

METHYL 2-({2-[5-METHYL-4-NITRO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a pyrazole ring substituted with a trifluoromethyl group, a nitro group, and a methyl group. This compound also contains a benzothiophene ring system, which is fused with a tetrahydro structure. The presence of multiple functional groups makes this compound interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({2-[5-METHYL-4-NITRO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The trifluoromethyl group is introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide. The nitro group is added through nitration reactions using nitric acid and sulfuric acid.

The benzothiophene ring is synthesized through cyclization reactions involving thiophenols and α-haloketones. The final step involves the coupling of the pyrazole and benzothiophene intermediates through acylation reactions using acyl chlorides and amines under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({2-[5-METHYL-4-NITRO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

    Reduction: The trifluoromethyl group can undergo reduction reactions to form difluoromethyl or monofluoromethyl derivatives.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, introducing new functional groups at specific positions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon, and other reducing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Electrophiles like halogens, nitrating agents, and sulfonating agents.

Major Products

    Amino derivatives: Formed from the reduction of the nitro group.

    Fluoromethyl derivatives: Formed from the reduction of the trifluoromethyl group.

    Substituted pyrazoles: Formed from electrophilic substitution reactions.

Scientific Research Applications

METHYL 2-({2-[5-METHYL-4-NITRO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate for various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of METHYL 2-({2-[5-METHYL-4-NITRO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves interactions with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-({2-[5-METHYL-4-NITRO-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
  • METHYL 2-({2-[5-METHYL-4-AMINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Uniqueness

The presence of the trifluoromethyl group in METHYL 2-({2-[5-METHYL-4-NITRO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE imparts unique properties such as increased lipophilicity and metabolic stability. The combination of the nitro group and the trifluoromethyl group enhances the compound’s reactivity and potential bioactivity compared to similar compounds.

Properties

Molecular Formula

C17H17F3N4O5S

Molecular Weight

446.4 g/mol

IUPAC Name

methyl 2-[[2-[5-methyl-4-nitro-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C17H17F3N4O5S/c1-8-13(24(27)28)14(17(18,19)20)22-23(8)7-11(25)21-15-12(16(26)29-2)9-5-3-4-6-10(9)30-15/h3-7H2,1-2H3,(H,21,25)

InChI Key

RYBNKQPZUXCNOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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